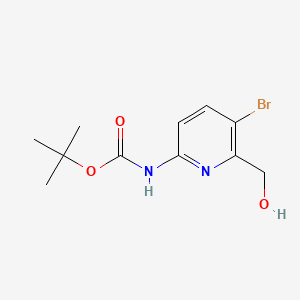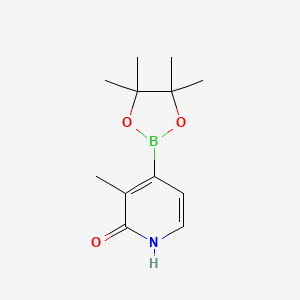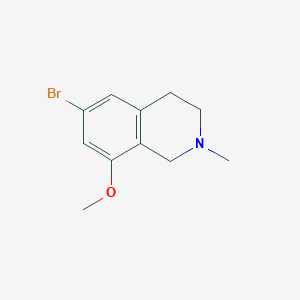
6-Bromo-8-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic drugs. This particular compound features a bromine atom at the 6th position, a methoxy group at the 8th position, and a methyl group at the 2nd position, making it a unique derivative of isoquinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline typically involves the bromination of 1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination can help in scaling up the production while maintaining safety and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Formation of 8-methoxy-2-methylisoquinoline-6-carboxylic acid.
Reduction: Formation of 1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline.
Substitution: Formation of 6-amino-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for neurodegenerative diseases and other disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and methoxy group may enhance its binding affinity to specific targets, leading to its biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine and methoxy groups, making it less potent in certain biological activities.
8-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the bromine atom, leading to different reactivity and biological properties.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, which may affect its solubility and interaction with molecular targets.
Uniqueness: The combination of the bromine atom at the 6th position and the methoxy group at the 8th position in 6-bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline makes it unique. This structural arrangement can lead to distinct chemical reactivity and biological activities compared to its analogs.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
6-bromo-8-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H14BrNO/c1-13-4-3-8-5-9(12)6-11(14-2)10(8)7-13/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
TUKDZVOBDCIOQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC(=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
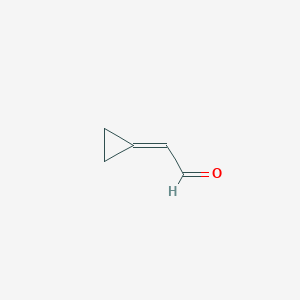
![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)

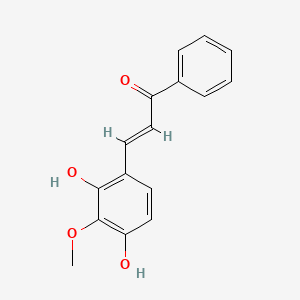
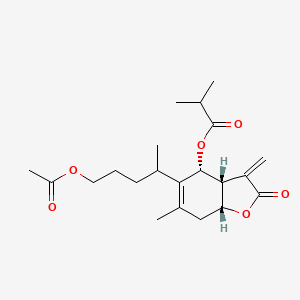
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)
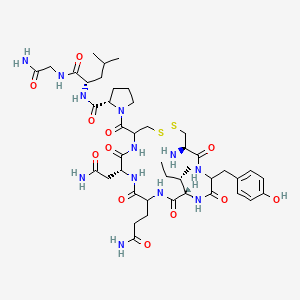
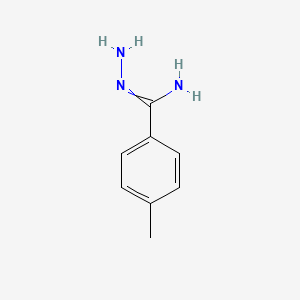
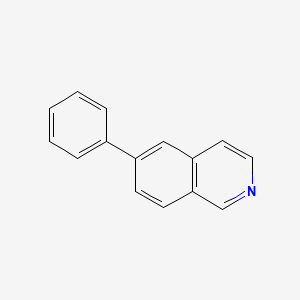
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)
